molecular formula C12H19NS B13277247 N-(2-Methylbutyl)-2-(methylsulfanyl)aniline

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline

Cat. No.: B13277247
M. Wt: 209.35 g/mol
InChI Key: GCZJJZMJRAFSFE-UHFFFAOYSA-N
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Description

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbutyl)-2-(methylsulfanyl)aniline typically involves the reaction of 2-methylbutylamine with 2-chloromethylthiobenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylbutyl)-2-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylbutyl)-2-(methylthio)aniline
  • N-(2-Methylbutyl)-2-(ethylsulfanyl)aniline
  • N-(2-Methylbutyl)-2-(propylsulfanyl)aniline

Uniqueness

N-(2-Methylbutyl)-2-(methylsulfanyl)aniline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(2-methylbutyl)-2-methylsulfanylaniline

InChI

InChI=1S/C12H19NS/c1-4-10(2)9-13-11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

GCZJJZMJRAFSFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNC1=CC=CC=C1SC

Origin of Product

United States

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